molecular formula C6H5ClO5 B14438495 2-Chloro-5-hydroxy-2,4-hexadienedioic acid CAS No. 76260-72-5

2-Chloro-5-hydroxy-2,4-hexadienedioic acid

Cat. No.: B14438495
CAS No.: 76260-72-5
M. Wt: 192.55 g/mol
InChI Key: NQNIOZLUWJONON-CCAGOZQPSA-N
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Description

2-Chloro-5-hydroxy-2,4-hexadienedioic acid is an organic compound with the molecular formula C6H5ClO5 It is characterized by the presence of a chlorine atom, a hydroxyl group, and a conjugated diene system within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-hydroxy-2,4-hexadienedioic acid can be achieved through several methods. One common approach involves the chlorination of 5-hydroxy-2,4-hexadienedioic acid under controlled conditions. This reaction typically requires the use of a chlorinating agent such as thionyl chloride or phosphorus pentachloride, and is conducted in an inert solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as continuous flow chlorination. This method allows for better control over reaction parameters and can be optimized for higher yields and purity. The use of automated systems and real-time monitoring ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-hydroxy-2,4-hexadienedioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-5-hydroxy-2,4-hexadienedioic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-hydroxy-2,4-hexadienedioic acid involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes, while the chlorine atom can participate in halogen bonding. These interactions can modulate enzyme activity and influence biochemical pathways. The conjugated diene system allows for electron delocalization, which can affect the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-hydroxy-2,4-hexadienedioic acid is unique due to its specific combination of functional groups and conjugated diene system. This structure imparts distinct chemical reactivity and potential for diverse applications compared to its analogs .

Properties

CAS No.

76260-72-5

Molecular Formula

C6H5ClO5

Molecular Weight

192.55 g/mol

IUPAC Name

(2Z,4Z)-2-chloro-5-hydroxyhexa-2,4-dienedioic acid

InChI

InChI=1S/C6H5ClO5/c7-3(5(9)10)1-2-4(8)6(11)12/h1-2,8H,(H,9,10)(H,11,12)/b3-1-,4-2-

InChI Key

NQNIOZLUWJONON-CCAGOZQPSA-N

Isomeric SMILES

C(=C(/C(=O)O)\O)\C=C(\C(=O)O)/Cl

Canonical SMILES

C(=C(C(=O)O)O)C=C(C(=O)O)Cl

Origin of Product

United States

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